molecular formula C₂₃H₂₅NO B1144562 N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide CAS No. 132464-44-9

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide

Cat. No.: B1144562
CAS No.: 132464-44-9
M. Wt: 331.45
InChI Key:
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Description

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, plastics, and agriculture. This compound is characterized by the presence of a naphthalene ring attached to a benzamide structure, with two isopropyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts has been identified as a priority area of research in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide (LDA) for deprotonation and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with methyl sulfides under transition metal-free conditions can lead to the formation of α-sulfenylated ketones .

Scientific Research Applications

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of materials such as plastics and rubber .

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-naphthalen-1-yl-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-16(2)24(17(3)4)23(25)22-14-8-7-13-21(22)20-15-9-11-18-10-5-6-12-19(18)20/h5-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMMTNOIWIIDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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